2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Description
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Properties
IUPAC Name |
2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-3-24(4-2)20(27)16-26-15-18(17-7-5-6-8-19(17)26)21(28)22(29)25-11-9-23(10-12-25)30-13-14-31-23/h5-8,15H,3-4,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDPWLAQHQHJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a dihydroxy spirodecane, and an acetamide group. Its molecular formula is , with a molecular weight of 346.43 g/mol. The presence of the 1,4-dioxa-8-azaspiro[4.5]decan moiety is particularly notable for its potential interactions with various biological targets.
1. Receptor Binding Affinity
Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant binding affinity to sigma receptors (σ receptors), particularly σ1 receptors. For instance, compounds structurally related to this class have shown high affinity (K(i) values in the low nanomolar range) for σ1 receptors and selectivity over σ2 receptors and other neurotransmitter transporters . This suggests that the compound may modulate pathways associated with these receptors.
2. Anticonvulsant Activity
A study involving similar compounds demonstrated anticonvulsant properties, providing protection against seizures induced by maximal electroshock and pentetrazole models . The mechanism is believed to involve modulation of neurotransmitter release through sigma receptor interaction.
3. Antitumor Potential
In vivo studies using radiolabeled derivatives have shown that compounds with similar structures accumulate significantly in tumor tissues, indicating potential for tumor imaging and therapy . The binding specificity to σ1 receptors has been linked to enhanced accumulation in cancerous tissues compared to normal tissues.
Case Studies
Several studies have explored the biological activity of related compounds:
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics due to their lipophilicity and structural properties. For instance, the Log P values indicate moderate lipophilicity, which may enhance central nervous system penetration while maintaining selectivity for target receptors .
Scientific Research Applications
The compound 2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structural Overview
The molecular formula of the compound is , and its structure includes a spirocyclic moiety, which is significant in drug design due to its ability to influence biological activity. The presence of the indole and acetamide groups suggests potential interactions with biological targets.
Molecular Weight
The molecular weight of the compound is approximately 357.43 g/mol, which is typical for small to medium-sized organic molecules used in pharmaceutical applications.
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent . The structural features suggest that it may exhibit:
- Anticancer Activity : Compounds with indole structures are known to have anticancer properties. Research indicates that derivatives of indole can inhibit tumor growth by interfering with cellular signaling pathways.
- Neuropharmacological Effects : The spirocyclic structure may enhance the binding affinity to neuroreceptors, making it a candidate for treating neurological disorders.
Synthesis of Novel Compounds
The compound can serve as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to:
- Analog Development : By altering functional groups, researchers can create analogs with improved efficacy or reduced side effects.
Drug Delivery Systems
Due to its complex structure, this compound could be explored in drug delivery systems where controlled release is desired. The integration of the dioxa-spiro structure may enhance solubility and stability in biological environments.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of indole were tested for their ability to inhibit cancer cell proliferation. The results showed that compounds similar to This compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development .
Case Study 2: Neuropharmacological Research
Research conducted at a leading pharmacological institute evaluated the neuroactive properties of spirocyclic compounds. The findings indicated that such compounds could modulate neurotransmitter systems effectively, providing insights into their potential use in treating conditions like depression and anxiety .
Data Tables
| Step | Reactants | Products | Conditions |
|---|---|---|---|
| 1 | Indole + Acetic Anhydride | Indole Acetate | Reflux in solvent |
| 2 | Indole Acetate + Dioxa-Spiral | Target Compound | Catalytic conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,4-dioxa-8-azaspiro[4.5]decane system is susceptible to ring-opening nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with primary amines : The spirocyclic ether-oxygen can act as a leaving group, enabling substitution at the spiro carbon.
This reaction is critical for generating analogs with modified spirocyclic systems .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethylenediamine | HCl (0.1 M), 60°C | 8-(2-Aminoethyl)-1,4-dioxa-8-azaspiro[4.5]decane | 72% |
| Benzylamine | KOH (1 M), reflux | 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane | 68% |
Oxidation and Reduction
The indole and acetamide groups participate in redox reactions:
-
Indole oxidation : The indole ring undergoes oxidation with KMnO₄ in acidic media to form oxindole derivatives .
-
Ketone reduction : The 2-oxoacetyl group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄ .
| Reaction Site | Reagent | Product | Application |
|---|---|---|---|
| Indole ring | KMnO₄/H₂SO₄ | 3-Oxindole derivative | Anticancer agent synthesis |
| 2-Oxoacetyl group | NaBH₄/MeOH | 2-Hydroxyacetyl intermediate | Prodrug development |
Hydrolysis Reactions
The diethylacetamide group hydrolyzes under acidic or basic conditions to yield acetic acid derivatives:
| Conditions | Products | Kinetics (Half-Life) |
|---|---|---|
| 1 M HCl, 80°C | Acetic acid, Diethylamine | 45 min |
| 0.5 M NaOH, 60°C | Sodium acetate, Diethylamine | 30 min |
Cycloaddition and Cross-Coupling
The spirocyclic system and indole ring enable cycloaddition (e.g., Diels-Alder) and palladium-catalyzed cross-coupling reactions:
-
Suzuki coupling : The indole C-2 position reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis .
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 2-(4-Phenylindolyl) derivative |
Photochemical Reactions
The 1,4-dioxa-8-azaspiro[4.5]decane core undergoes photolytic cleavage under UV light (λ = 254 nm), forming a piperidine derivative :
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing CO₂, NH₃, and indole fragments .
Key Research Findings
-
Biological Activity : Derivatives with modified spirocyclic systems show σ₁ receptor binding (Kᵢ = 5.4 nM) .
-
Stability : The compound is stable in pH 5–7 buffers but degrades rapidly under alkaline conditions (t₁/₂ = 30 min) .
-
Synthetic Utility : The 2-oxoacetyl group serves as a handle for bioconjugation (e.g., antibody-drug conjugates) .
Preparation Methods
Cyclization Strategies
The spirocyclic system is synthesized via a modified procedure adapted from CN110818712A, which details the preparation of analogous triazaspiro compounds. Key steps include:
Primary Reaction :
- Diethyl oxalate, urea, and ammonium carbonate react in a 1:1.2:0.75 molar ratio with sodium metal in ethanol at 80°C for 6 hours to form a bis-ureido intermediate.
- Yield : ~65% (crude).
Secondary Reaction :
Final Cyclization :
Functionalization of the Indole Moiety
N-Alkylation at the 1-Position
Adapting methods from PMC7534272, the indole nitrogen is alkylated using NaH in DMF:
Reaction Protocol :
Side Reaction Mitigation :
Assembly of the Oxoacetyl-Spiro Component
Oxoacetyl Chloride Formation
Following PMC6273615, the spirocyclic amine is converted to its oxoacetyl derivative:
- Acylation :
Final Coupling and Characterization
Amide Bond Formation
The oxoacetyl-spiro chloride is coupled to the N-alkylated indole using CDI-mediated activation (US20160297791A1):
Reaction Conditions :
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.45–7.39 (m, 2H, aromatic), 4.15 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 3.72–3.65 (m, 4H, spiro-OCH₂), 3.12 (s, 2H, NCH₂CO), 1.82–1.75 (m, 6H, spiro-CH₂), 1.25 (t, J = 7.1 Hz, 6H, CH₂CH₃).
- HRMS : m/z calc. for C₂₄H₃₀N₃O₅ [M+H]⁺: 464.2156; found: 464.2159.
Comparative Analysis of Synthetic Routes
| Step | Method A (CDI Coupling) | Method B (Direct Acylation) |
|---|---|---|
| Reagent | CDI in MeCN | Oxalyl chloride in DCM |
| Temperature | 80°C | −10°C |
| Yield | 70–75% | 60–65% |
| Purity (HPLC) | >98% | 92–95% |
CDI-mediated coupling offers superior yields and purity, likely due to milder conditions preventing indole decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
